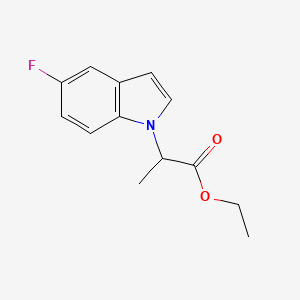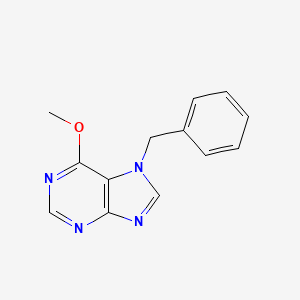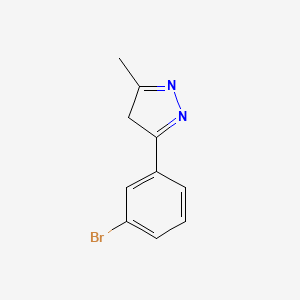
2-(Naphthalen-1-ylmethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-ylmethyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring with a naphthalene moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This method utilizes photochemical dearomative ring expansion, where the nitro group is converted into a singlet nitrene under blue light at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring . Another method involves the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which provides high regioselectivity and excellent yield .
Industrial Production Methods
For industrial production, the preparation method suitable for large-scale synthesis involves alkylation, substitution, reduction, and chlorination steps. This method is advantageous due to the easy obtainment of reaction raw materials, mild conditions, simple treatment, and high yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl azepane oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
2-(Naphthalen-1-ylmethyl)azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylmethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes. This interaction can inhibit the activity of target enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Naphthalen-1-ylmethyl)azepane include:
Azepane: A seven-membered nitrogen heterocycle without the naphthalene moiety.
Oxepane: A seven-membered oxygen heterocycle.
Silepane: A seven-membered silicon heterocycle.
Phosphepane: A seven-membered phosphorus heterocycle.
Thiepane: A seven-membered sulfur heterocycle.
Uniqueness
This compound is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the naphthalene group can enhance the compound’s biological activity and stability .
Properties
CAS No. |
383130-25-4 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)azepane |
InChI |
InChI=1S/C17H21N/c1-2-10-16(18-12-5-1)13-15-9-6-8-14-7-3-4-11-17(14)15/h3-4,6-9,11,16,18H,1-2,5,10,12-13H2 |
InChI Key |
MZXWYHRVNPIGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


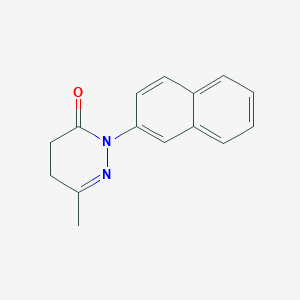
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
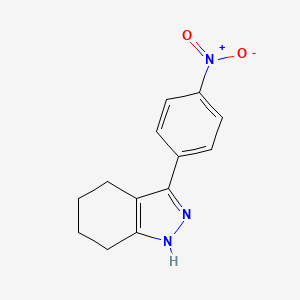

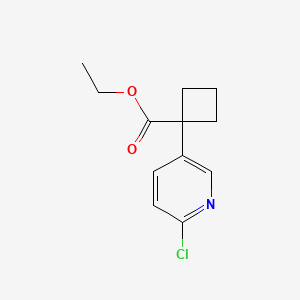
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

